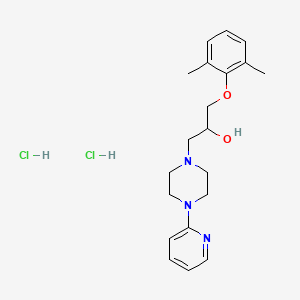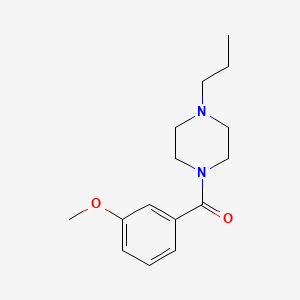![molecular formula C18H25N5O2 B5067691 4-[[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B5067691.png)
4-[[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol is a complex organic compound that features a unique combination of functional groups, including a cyclopropyltriazole, piperidine, and pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions The process begins with the preparation of the cyclopropyltriazole intermediate, which is then coupled with a piperidine derivativeCommon reagents used in these reactions include cyclopropylamine, triazole, piperidine, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully monitored to ensure consistency and scalability .
化学反応の分析
Types of Reactions
4-[[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions, particularly at the triazole and pyridine rings.
Substitution: The piperidine and triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction can lead to the formation of a fully saturated piperidine ring .
科学的研究の応用
4-[[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles: These compounds share the piperidine and triazole moieties but differ in the presence of the oxadiazole ring.
3-[(4-Substitutedpiperazin-1-yl) methyl]-1H-indole derivatives: These compounds have a similar piperidine structure but include an indole ring instead of a pyridine ring.
Uniqueness
4-[[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to its combination of a cyclopropyltriazole, piperidine, and pyridine moiety, which imparts distinct chemical and biological properties. This unique structure allows for diverse chemical reactivity and potential therapeutic applications .
特性
IUPAC Name |
4-[[4-(4-cyclopropyltriazol-1-yl)piperidin-1-yl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-12-18(25)16(14(11-24)8-19-12)9-22-6-4-15(5-7-22)23-10-17(20-21-23)13-2-3-13/h8,10,13,15,24-25H,2-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRPNMOBYGIPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN2CCC(CC2)N3C=C(N=N3)C4CC4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B5067613.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5067637.png)
![1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5067657.png)

![(1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-methoxybenzenesulfonate](/img/structure/B5067668.png)
![3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde](/img/structure/B5067672.png)

![4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5067677.png)
![N-[(2-fluorophenyl)methyl]-2-methoxy-5-phenylaniline](/img/structure/B5067680.png)
![2-[2-[[[1-[2-(2-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol](/img/structure/B5067685.png)
![2-(2-isoxazolidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5067694.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide](/img/structure/B5067701.png)

![8-[4-(3-Propan-2-ylphenoxy)butoxy]quinoline](/img/structure/B5067713.png)
